molecular formula C2HBrN2S B13898127 3-Bromo-1,2,5-thiadiazole

3-Bromo-1,2,5-thiadiazole

Cat. No.: B13898127
M. Wt: 165.01 g/mol
InChI Key: PDUOISXIWSGDHH-UHFFFAOYSA-N
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Description

3-Bromo-1,2,5-thiadiazole is a high-purity brominated heterocyclic compound that serves as a critical synthetic intermediate for advanced research and development. Its core value lies in the reactive bromine atom, which enables facile functionalization through various cross-coupling reactions, making it an essential precursor in organic synthesis . Compounds featuring the 1,2,5-thiadiazole scaffold are of significant interest in the development of functional molecular materials . Researchers utilize this and related structures as strong electron-accepting units in the construction of π-conjugated systems for next-generation optoelectronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells . The electron-withdrawing nature of the thiadiazole ring contributes to the tuning of HOMO-LUMO energy gaps in organic chromophores, which is a key strategy for optimizing the performance of semiconductor-based devices . Furthermore, the 1,2,5-thiadiazole motif and its oxidized forms (such as 1,1-dioxides) are explored for their rich electrochemistry and potential application in molecular magnetism, where they can be reduced to form stable radical anions . In medicinal chemistry, thiadiazole derivatives are widely investigated as bioisosteres for pyrimidine and oxadiazole, leading to a broad spectrum of pharmacological activities, though the specific profile of this compound requires further investigation . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound as a key building block to create novel compounds for material science and pharmaceutical discovery.

Properties

IUPAC Name

3-bromo-1,2,5-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBrN2S/c3-2-1-4-6-5-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUOISXIWSGDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSN=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 3-Bromo-1,2,5-thiadiazole

General Synthetic Route: Bromination of 1,2,5-Thiadiazole

The most common synthetic approach to this compound involves the bromination of the parent 1,2,5-thiadiazole ring. This reaction typically uses bromine or sulfur bromide reagents under controlled conditions to selectively introduce the bromine atom at the 3-position of the thiadiazole ring.

  • Reaction Conditions: Bromination is generally carried out in the presence of an oxidizing agent and a suitable solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA).
  • Mechanism: The reaction proceeds via formation of an intermediate halogenated species, which is further brominated to yield the target compound.
  • Industrial Scale: On an industrial scale, continuous flow reactors and advanced purification techniques such as steam distillation and fractional distillation are employed to optimize yield and purity.

Synthesis from Aminoacetonitrile and Sulfur Monobromide

A more specific and well-documented method involves the reaction of aminoacetonitrile with sulfur monobromide (SBr_x) to directly form this compound. This method is adapted from analogous syntheses of halo-thiadiazoles described in patent literature.

Reaction Overview:
  • Starting Materials: Aminoacetonitrile (free base or acid addition salt) and sulfur monobromide.
  • Solvent: Preferably dimethylformamide (DMF) or dimethylacetamide (DMA).
  • Stoichiometry: Typically 2 to 8 moles of sulfur monobromide per mole of aminoacetonitrile.
  • Temperature: Low temperature (0–15 °C) to control the exothermic reaction and minimize side products.
  • Reaction Time: Several hours (e.g., 2–22 hours) depending on scale and temperature.
Reaction Steps:
  • Sulfur monobromide is dissolved in DMF at 0–5 °C.
  • Aminoacetonitrile (or its bisulfate salt) is added slowly to the stirred solution.
  • The mixture is stirred for a prolonged period at low temperature or allowed to warm to room temperature.
  • The reaction mixture is poured into ice water.
  • The product is recovered by steam distillation and extracted with petroleum ether.
  • Purification is achieved by fractional distillation.
Representative Examples from Patent Literature:
Example Aminoacetonitrile Form Sulfur Monobromide (mL) Solvent (mL) Temperature (°C) Reaction Time Yield & Purity Notes
1 Bisulfate salt 12.15 22 (DMF) 0–5 5 hours Distillate contains pure this compound after extraction and distillation
2 Free base 12.15 25 (DMA) 0–5 2 hours Yellow slurry steam distilled to isolate product

Alternative Bromination Methods

  • Direct Bromination of 1,2,5-Thiadiazole: Reaction of 1,2,5-thiadiazole with bromine in the presence of an oxidant can yield this compound. This method requires careful control of stoichiometry and reaction conditions to avoid polybromination or ring degradation.
  • Use of Sulfur Dibromide and Bromine: Analogous to chlorination methods, sulfur dibromide combined with bromine can produce 3,4-dibromo-1,2,5-thiadiazole, but selective monobromination is favored by using sulfur monobromide alone.

Detailed Research Outcomes and Analysis

Reaction Optimization

  • Excess sulfur monobromide improves yield but must be balanced against cost and side reactions.
  • Low temperature control (0–15 °C) is critical to minimize side reactions and decomposition.
  • Reaction time can be adjusted depending on temperature; longer times at lower temperatures or shorter times at slightly elevated temperatures.

Industrial Considerations

  • Continuous flow reactors enhance safety and scalability due to the exothermic nature of the reaction.
  • Advanced purification methods such as steam distillation coupled with solvent extraction and fractional distillation ensure high purity suitable for further synthetic applications.

Summary Table of Preparation Methods

Method Starting Materials Solvent Temperature (°C) Reaction Time Key Notes Reference
Bromination of 1,2,5-thiadiazole 1,2,5-thiadiazole + Br2 + oxidant DMF, DMA Ambient to low Variable Requires oxidant, careful stoichiometry control
Aminoacetonitrile + SBr Aminoacetonitrile + sulfur monobromide DMF, DMA 0–15 2–22 hours High purity, steam distillation recovery
Sulfur dibromide + Br2 Aminoacetonitrile + sulfur dibromide + bromine DMF 0–25 Variable Produces di-bromo derivatives, less selective

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1,2,5-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Bromo-1,2,5-thiadiazole varies depending on its application:

Comparison with Similar Compounds

Structural and Electronic Differences

  • Positional Isomerism: 3-Bromo-1,3,4-thiadiazole derivatives (e.g., 2-amino-5-bromo-1,3,4-thiadiazole) exhibit distinct reactivity due to bromine placement. For example, bromine in 1,3,4-thiadiazoles facilitates substitution with secondary amines to form imidazo-thiadiazoles . In contrast, 3-bromo-1,2,5-thiadiazole’s bromine is less sterically hindered, favoring electrophilic aromatic substitution or palladium-catalyzed coupling . 4-Bromobenzo-bis-thiadiazole (isoBBT) features bromine at the 4-position, enabling selective monoarylation for photovoltaic applications. The electronic effects of bromine in fused thiadiazole systems differ significantly from monocyclic analogs .
  • Substituent Effects :

    • 3-Hydroxy-1,2,5-thiadiazole derivatives demonstrate tautomerism and solvent-dependent stability, critical for biological activity (e.g., HIV-1 inhibition). Bromine’s electron-withdrawing nature in this compound reduces tautomeric shifts compared to hydroxy substituents, altering pharmacokinetic properties .
    • 5-Bromo-2-(3-fluorophenyl)thiazole highlights how bromine in thiazole (vs. thiadiazole) cores impacts lipophilicity and bioactivity. Thiadiazoles generally exhibit higher aromatic stability and lower basicity than thiazoles .

Physicochemical Properties

  • Solubility and Lipophilicity: Bromine increases lipophilicity compared to hydroxy or amino substituents, enhancing membrane permeability in drug candidates . Thiadiazoles generally have lower solubility in polar solvents than thiazoles, necessitating structural modifications for formulation .
  • Spectroscopic Data :

    • NMR spectra of 3-benzoyl-4-ethyl-1,2,5-thiadiazole (δ 1.39 ppm for CH3, 3.21 ppm for CH2) provide benchmarks for brominated analogs, where bromine’s deshielding effect alters chemical shifts .

Biological Activity

3-Bromo-1,2,5-thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a thiadiazole ring with a bromine substituent at the 3-position. This structure is crucial for its biological activity, influencing its interaction with various biomolecules.

The biological activity of this compound primarily stems from its ability to induce apoptosis in cancer cells. It interacts with key enzymes and proteins through hydrophobic interactions and bonding with amino acid residues. The compound disrupts DNA replication processes, leading to cell cycle arrest and subsequent apoptosis in tumor cells such as hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) .

Anticancer Activity

This compound has demonstrated potent anticancer properties across various human cancer cell lines. Table 1 summarizes some key findings regarding its anticancer efficacy:

Cell Line IC50 (µM) Mechanism
HEPG-212.5Induction of apoptosis
A54915.0Disruption of DNA replication
MCF-710.0Cell cycle arrest

The compound has been shown to decrease cell viability significantly in these lines while sparing normal cells .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its efficacy is enhanced by substituents that increase lipophilicity and membrane penetration. For instance, derivatives of this compound have shown activity against Staphylococcus aureus and Escherichia coli .

Case Studies

  • Anticancer Efficacy : In a study examining the effects of various thiadiazole derivatives on cancer cell lines, this compound was found to be among the most effective in reducing the viability of HEPG-2 cells by over 70% at concentrations below 20 µM .
  • Antimicrobial Testing : A series of experiments demonstrated that modifications to the thiadiazole ring significantly improved antimicrobial activity against resistant strains of bacteria. The presence of halogen substituents was particularly beneficial .

Pharmacokinetics

Despite its potent biological activities, this compound faces pharmacokinetic challenges such as low water solubility and bioavailability issues. These factors limit its therapeutic application but can potentially be addressed through formulation strategies or structural modifications .

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